molecular formula C7H16N2O B12508802 2-[(3S)-3-methylmorpholin-4-yl]ethanamine

2-[(3S)-3-methylmorpholin-4-yl]ethanamine

Cat. No.: B12508802
M. Wt: 144.21 g/mol
InChI Key: AKRYVGKRXDTOBA-ZETCQYMHSA-N
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Description

2-[(3S)-3-methylmorpholin-4-yl]ethanamine is a chemical compound with a molecular formula of C7H16N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 3-position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3S)-3-methylmorpholin-4-yl]ethanamine typically involves the reaction of morpholine with appropriate alkylating agents. One common method is the alkylation of morpholine with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3S)-3-methylmorpholin-4-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[(3S)-3-methylmorpholin-4-yl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(3S)-3-methylmorpholin-4-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the methyl group at the 3-position.

    N-methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    3-methylmorpholine: A compound with a methyl group at the 3-position but without the ethanamine side chain.

Uniqueness

2-[(3S)-3-methylmorpholin-4-yl]ethanamine is unique due to the presence of both the methyl group at the 3-position and the ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(3S)-3-methylmorpholin-4-yl]ethanamine

InChI

InChI=1S/C7H16N2O/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6,8H2,1H3/t7-/m0/s1

InChI Key

AKRYVGKRXDTOBA-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1COCCN1CCN

Canonical SMILES

CC1COCCN1CCN

Origin of Product

United States

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